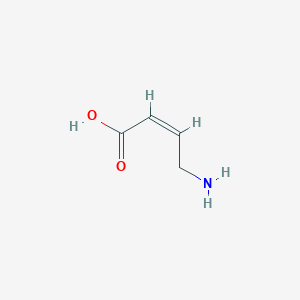

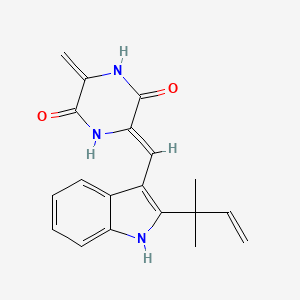

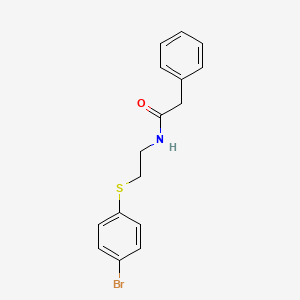

cis-4-Aminocrotonic acid

Übersicht

Beschreibung

Calciumcarbonat ist eine chemische Verbindung mit der Formel CaCO₃. Es ist eine weit verbreitete Substanz, die in Gesteinen als Mineralien Calcit und Aragonit vorkommt, insbesondere in Kalkstein, Kreide und Marmor. Calciumcarbonat ist auch die Hauptkomponente der Schalen von Meeresorganismen, Schnecken und Eierschalen .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Calciumcarbonat kann durch verschiedene Verfahren synthetisiert werden:

Carbonisierung von Calciumhydroxid: Hierbei wird Kohlendioxid durch eine Lösung von Calciumhydroxid geleitet, wodurch Calciumcarbonat ausfällt. [ \text{Ca(OH)}2 + \text{CO}_2 \rightarrow \text{CaCO}_3 + \text{H}_2\text{O} ]

Reaktion von Calciumchlorid mit Natriumcarbonat: Diese doppelte Substitutionsreaktion erzeugt Calciumcarbonat und Natriumchlorid. [ \text{CaCl}_2 + \text{Na}_2\text{CO}_3 \rightarrow \text{CaCO}_3 + 2\text{NaCl} ]

Industrielle Produktionsmethoden

In der Industrie wird Calciumcarbonat durch Bergbau oder Steinbruchgewinnung von hochreinen Calciumcarbonatgesteinen gewonnen. Das gewonnene Material wird dann zerkleinert, gemahlen und klassiert, um verschiedene Qualitäten von Calciumcarbonat zu erhalten {_svg_2}.

Chemische Reaktionsanalyse

Arten von Reaktionen

Calciumcarbonat durchläuft verschiedene Arten von chemischen Reaktionen:

Thermische Zersetzung: Beim Erhitzen zerfällt Calciumcarbonat zu Calciumoxid und Kohlendioxid. [ \text{CaCO}3 \rightarrow \text{CaO} + \text{CO}_2 ]

Säure-Base-Reaktion: Calciumcarbonat reagiert mit Säuren unter Bildung von Kohlendioxid, Wasser und einem Salz. [ \text{CaCO}_3 + 2\text{HCl} \rightarrow \text{CaCl}_2 + \text{H}_2\text{O} + \text{CO}_2 ]

Häufige Reagenzien und Bedingungen

Säuren: Salzsäure, Schwefelsäure und Salpetersäure werden üblicherweise zur Reaktion mit Calciumcarbonat verwendet.

Wärme: Die thermische Zersetzung erfordert hohe Temperaturen, typischerweise über 825 °C.

Hauptprodukte

Calciumoxid: Wird durch thermische Zersetzung erzeugt.

Calciumsalze: Werden durch Säure-Base-Reaktionen erzeugt, z. B. Calciumchlorid aus der Reaktion mit Salzsäure.

Wissenschaftliche Forschungsanwendungen

Calciumcarbonat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und als Standard zur Kalibrierung von Instrumenten verwendet.

Biologie: Wird auf seine Rolle bei Biomineralisierungsprozessen in Meeresorganismen und seine Auswirkungen auf die Ozeanversauerung untersucht.

Medizin: Wird als Kalziumpräparat und als Antazidum zur Linderung von Sodbrennen und Verdauungsstörungen verwendet.

Industrie: Wird bei der Zementherstellung, als Füllstoff in Kunststoffen und Farben sowie in der Papierindustrie zur Verbesserung von Helligkeit und Opazität eingesetzt {_svg_3}

Wirkmechanismus

Calciumcarbonat entfaltet seine Wirkungen über verschiedene Mechanismen:

Säureneutralisation: In der Medizin neutralisiert es Magensäure, indem es mit Salzsäure unter Bildung von Calciumchlorid, Wasser und Kohlendioxid reagiert.

Analyse Chemischer Reaktionen

Types of Reactions

Calcium carbonate undergoes several types of chemical reactions:

Thermal Decomposition: When heated, calcium carbonate decomposes to form calcium oxide and carbon dioxide. [ \text{CaCO}_3 \rightarrow \text{CaO} + \text{CO}_2 ]

Acid-Base Reaction: Calcium carbonate reacts with acids to produce carbon dioxide, water, and a salt. [ \text{CaCO}_3 + 2\text{HCl} \rightarrow \text{CaCl}_2 + \text{H}_2\text{O} + \text{CO}_2 ]

Common Reagents and Conditions

Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used to react with calcium carbonate.

Heat: Thermal decomposition requires high temperatures, typically above 825°C.

Major Products

Calcium Oxide: Produced from thermal decomposition.

Calcium Salts: Produced from acid-base reactions, such as calcium chloride from the reaction with hydrochloric acid.

Wissenschaftliche Forschungsanwendungen

Calcium carbonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and as a standard for calibrating instruments.

Biology: Studied for its role in biomineralization processes in marine organisms and its impact on ocean acidification.

Medicine: Used as a calcium supplement and as an antacid to relieve heartburn and indigestion.

Industry: Employed in the production of cement, as a filler in plastics and paints, and in the paper industry to improve brightness and opacity

Wirkmechanismus

Calcium carbonate exerts its effects through several mechanisms:

Acid Neutralization: In medicine, it neutralizes stomach acid by reacting with hydrochloric acid to form calcium chloride, water, and carbon dioxide.

Vergleich Mit ähnlichen Verbindungen

Calciumcarbonat kann mit anderen Calciumverbindungen verglichen werden, wie z. B.:

Calciumoxid (CaO):

Calciumhydroxid (Ca(OH)₂): Bekannt als Löschkalk, wird es durch Reaktion von Calciumoxid mit Wasser hergestellt und wird in der Wasseraufbereitung und als pH-Regulator verwendet.

Calciumsulfat (CaSO₄): Wird in Gips gefunden und wird in der Bauindustrie zur Herstellung von Gips und Trockenbau verwendet .

Calciumcarbonat ist einzigartig in seinem weit verbreiteten natürlichen Vorkommen und seiner Vielseitigkeit in verschiedenen Anwendungen, von industriellen Anwendungen bis hin zu seiner Rolle in biologischen Systemen.

Eigenschaften

IUPAC Name |

(Z)-4-aminobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c5-3-1-2-4(6)7/h1-2H,3,5H2,(H,6,7)/b2-1- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKJUUQOYOHLTF-UPHRSURJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C\C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017433 | |

| Record name | (2Z)-4-Amino-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55199-25-2 | |

| Record name | (2Z)-4-Amino-2-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55199-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminoisocrotonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055199252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2Z)-4-Amino-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINOISOCROTONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B75NX3MA8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Hydroxy(phenyl)methylene]malononitrile](/img/structure/B3144393.png)

![1-{[4-(trifluoromethyl)benzyl]oxy}-1H-imidazole-2-carbaldehyde](/img/structure/B3144412.png)

![1-[(2-methylbenzyl)oxy]-1H-imidazole-2-carbaldehyde](/img/structure/B3144415.png)

![3-[1-(Phenylsulfanyl)propyl]furan](/img/structure/B3144422.png)

![3-Methyl-4-[3-(trifluoromethyl)phenoxy]isoxazolo[5,4-d]pyrimidine](/img/structure/B3144448.png)

![N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]acetamide](/img/structure/B3144456.png)